

Spectral Analysis of Ethyl 3-amino-5-chlorobenzoate: A Technical Overview

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Compound of Interest

Compound Name: *Ethyl 3-amino-5-chlorobenzoate*

Cat. No.: *B582318*

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Disclaimer: As of late 2025, comprehensive, peer-reviewed spectral data (NMR, IR, MS) and detailed experimental protocols for **Ethyl 3-amino-5-chlorobenzoate** are not readily available in the surveyed scientific literature. The information presented herein is based on data for a closely related isomer, Ethyl 4-amino-3-chlorobenzoate, to provide a representative technical guide for researchers and scientists in the field of drug development. All data and protocols below pertain to Ethyl 4-amino-3-chlorobenzoate.

This technical guide provides an in-depth summary of the spectral data and experimental methodologies for the characterization of substituted ethyl aminobenzoates, using Ethyl 4-amino-3-chlorobenzoate as a case study. The document is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the analytical techniques used to elucidate and confirm the structure of such compounds.

Spectroscopic Data

The structural confirmation of Ethyl 4-amino-3-chlorobenzoate is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HR-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: ^1H NMR Spectral Data of Ethyl 4-amino-3-chlorobenzoate[1]

Chemical Shift (δ) ppm	Multiplicity	Integration (Number of Protons)	Assignment
7.75	d	1H	Aromatic H
7.63	dd	1H	Aromatic H
6.83	s	1H	Aromatic H
6.21	s	2H	$-\text{NH}_2$
4.23	q	2H	$-\text{OCH}_2\text{CH}_3$
1.27	t	3H	$-\text{OCH}_2\text{CH}_3$

Table 2: ^{13}C NMR Spectral Data of Ethyl 4-amino-3-chlorobenzoate[1]

Chemical Shift (δ) ppm	Assignment
164.85	C=O (Ester)
149.08	C-NH_2
130.40	Aromatic C
129.29	Aromatic C
117.42	Aromatic C
116.00	Aromatic C
114.16	Aromatic C
60.10	$-\text{OCH}_2\text{CH}_3$
14.17	$-\text{OCH}_2\text{CH}_3$

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the various functional groups present in the molecule.

Table 3: Key IR Absorption Bands for Ethyl 4-amino-3-chlorobenzoate[1]

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3487, 3356	Primary Amine (-NH ₂)	Asymmetric & Symmetric Stretch
2985, 2900	C-H (Alkyl)	Stretch
1689	C=O (Ester)	Stretch
1624, 1593, 1508	C=C (Aromatic)	Stretch
1392	C-H (Alkyl)	Bend
759	C-Cl	Stretch

Mass Spectrometry (MS)

High-resolution mass spectrometry is employed to determine the precise mass and elemental composition of the molecule.

Table 4: High-Resolution Mass Spectrometry Data for Ethyl 4-amino-3-chlorobenzoate[1]

Ion	Calculated m/z	Found m/z
[M+H] ⁺	200.04	200.20

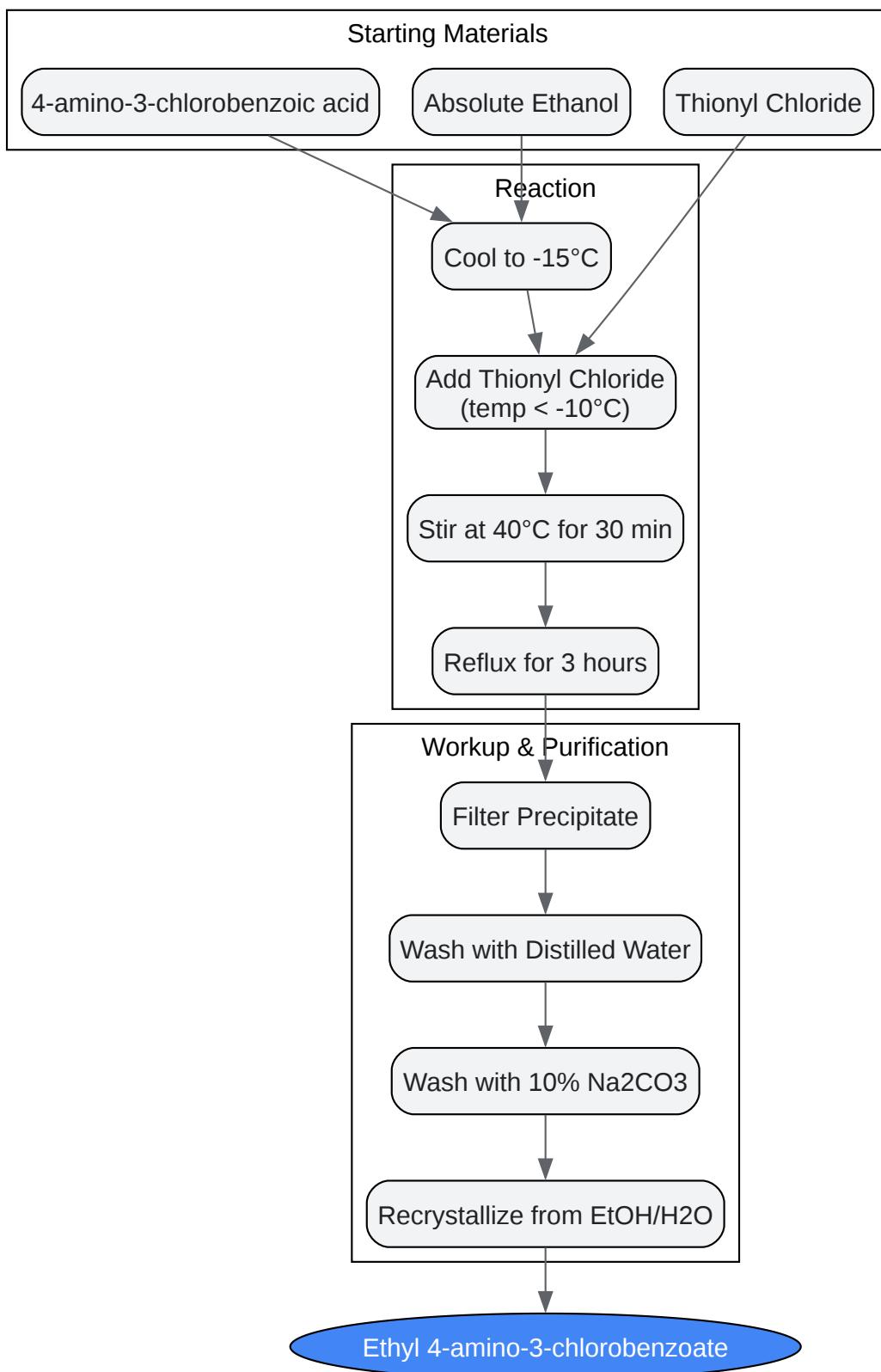
Experimental Protocols

The following section details the methodologies used for the synthesis and spectroscopic analysis of Ethyl 4-amino-3-chlorobenzoate.

Synthesis of Ethyl 4-amino-3-chlorobenzoate

A suspension of 4-amino-3-chlorobenzoic acid (4.56 g, 0.0266 mol) in 50 mL of absolute ethanol was cooled to -15°C. Thionyl chloride (3.8 g, 2.33 mL, 0.032 mol) was added dropwise while maintaining the temperature below -10°C. The reaction mixture was stirred at 40°C for 30 minutes, followed by refluxing for 3 hours. The resulting precipitate was filtered and washed

with distilled water, followed by a 10% Na_2CO_3 solution. The crude product was then recrystallized from an ethanol/water mixture to yield the purified Ethyl 4-amino-3-chlorobenzoate.^[1]

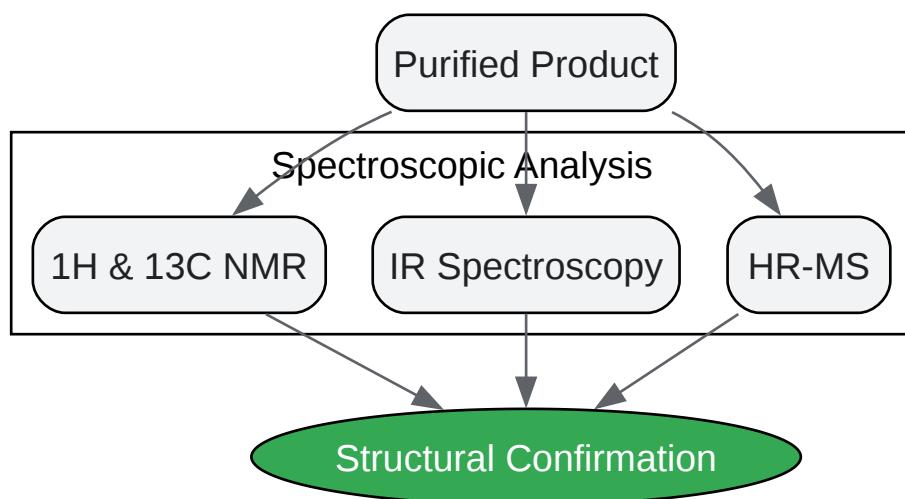
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Caption: Synthesis workflow for Ethyl 4-amino-3-chlorobenzoate.

Spectroscopic Characterization

The structural confirmation of the synthesized product was carried out using the following instrumentation and parameters.

- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectra were acquired on a Bruker Ultrashield spectrometer operating at 300 MHz and 75 MHz, respectively. Samples were dissolved in DMSO-d₆, with Tetramethylsilane (TMS) serving as the internal standard.[1]
- Infrared (IR) Spectroscopy: IR spectra were recorded on a Shimadzu spectrophotometer using KBr disks.[1]
- High-Resolution Mass Spectrometry (HR-MS): HR-MS analysis was performed on an HR-MS spectrometer to determine the accurate mass of the compound.[1]



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Caption: Workflow for the spectroscopic characterization of the product.

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References

- 1. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
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